Norcocaine hydrochloride
Overview
Description
Norcocaine hydrochloride is a minor metabolite of cocaine, known for its pharmacological activity. It is the only confirmed pharmacologically active metabolite of cocaine, although other metabolites like salicylmethylecgonine are speculated to be active as well . This compound has a higher local anesthetic potential compared to cocaine .
Biochemical Analysis
Biochemical Properties
Norcocaine hydrochloride plays a significant role in biochemical reactions, particularly in the metabolism of cocaine. It interacts with various enzymes, including cytochrome P450 enzymes, which are responsible for its biotransformation. This compound is also known to interact with proteins involved in neurotransmitter transport, such as dopamine and serotonin transporters. These interactions are crucial for its pharmacological effects, including its stimulant and addictive properties .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the reuptake of neurotransmitters like dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and stimulation of the central nervous system .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to dopamine and serotonin transporters, inhibiting their function and leading to increased neurotransmitter levels. It also affects the activity of cytochrome P450 enzymes, which are involved in its metabolism. These interactions contribute to its pharmacological effects and potential for abuse .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under controlled conditions, but it can degrade over time, affecting its potency and efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in neurotransmitter levels and receptor sensitivity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can stimulate the central nervous system and enhance locomotor activity. At high doses, this compound can cause toxic effects, including neurotoxicity and cardiotoxicity. Threshold effects have been observed, where the compound’s effects become more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the biotransformation of this compound into other metabolites, such as benzoylecgonine and ecgonine methyl ester. These metabolic pathways are crucial for the compound’s elimination from the body and its overall pharmacokinetics .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cells, this compound can accumulate in specific tissues, such as the brain, where it exerts its pharmacological effects. The compound’s distribution is influenced by factors such as blood-brain barrier permeability and tissue affinity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It can be found in various cellular compartments, including the cytoplasm and synaptic vesicles. Post-translational modifications and targeting signals play a role in directing this compound to specific organelles. These localization patterns are important for understanding the compound’s mechanism of action and its effects on cellular processes .
Preparation Methods
Norcocaine hydrochloride is typically synthesized from cocaine. The synthetic routes involve the N-demethylation of cocaine, which can be achieved through various methods. One common method involves the use of cytochrome P450 enzymes, particularly CYP3A4, which catalyze the N-demethylation of cocaine to form norcocaine . Industrial production methods often involve the use of chemical reagents and controlled reaction conditions to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Norcocaine hydrochloride undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide or hydrochloric acid.
Common reagents and conditions used in these reactions include acidic or basic environments, controlled temperatures, and specific catalysts to drive the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Norcocaine hydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of cocaine and its metabolites.
Biology: It is studied for its effects on biological systems, particularly its interaction with neurotransmitter systems.
Medicine: Research focuses on its potential therapeutic applications and its role in drug metabolism.
Industry: It is used in the development of analytical methods for forensic and toxicological analysis.
Mechanism of Action
Norcocaine hydrochloride exerts its effects by inhibiting the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and the associated pharmacological effects . The molecular targets involved include the dopamine transporter, serotonin transporter, and norepinephrine transporter .
Comparison with Similar Compounds
Norcocaine hydrochloride is similar to other cocaine metabolites, such as:
Benzoylecgonine: A major metabolite of cocaine, known for its longer retention time in the body.
Ecgonine methyl ester: Another major metabolite, formed through the hydrolysis of cocaine.
Cocaethylene: Formed when cocaine is consumed with alcohol, known for its unique pharmacological properties.
Compared to these compounds, this compound is unique due to its higher local anesthetic potential and its specific pharmacological activity .
Properties
IUPAC Name |
methyl (1R,2R,3S,5S)-3-benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4.ClH/c1-20-16(19)14-12-8-7-11(17-12)9-13(14)21-15(18)10-5-3-2-4-6-10;/h2-6,11-14,17H,7-9H2,1H3;1H/t11-,12+,13-,14+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPPXFWUYXTRNJ-BHARVXRSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(N2)CC1OC(=O)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]2CC[C@H](N2)C[C@@H]1OC(=O)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
18717-72-1 (Parent) | |
Record name | Norcocaine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061585226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50977172 | |
Record name | Methyl 3-(benzoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50977172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61585-22-6 | |
Record name | Norcocaine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061585226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-(benzoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50977172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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